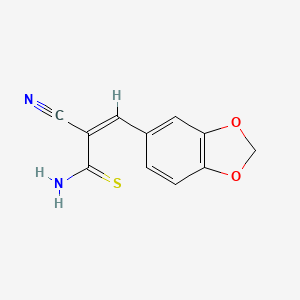
3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE is a chemical compound with the molecular formula C11H8N2O2S and a molecular weight of 232.263 g/mol It is known for its unique structure, which includes a benzo[1,3]dioxole moiety, a cyano group, and a thioacrylamide group
Preparation Methods
The synthesis of 3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE typically involves the reaction of benzo[1,3]dioxole derivatives with cyano and thioacrylamide groups under specific conditions. One common method involves the use of palladium-catalyzed amination reactions, where benzo[1,3]dioxole derivatives are coupled with cyano and thioacrylamide precursors in the presence of a palladium catalyst and a base such as cesium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzo[1,3]dioxole moiety can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-THIOACRYLAMIDE can be compared with other similar compounds, such as:
3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-ACRYLIC ACID: This compound has a similar structure but with an acrylic acid group instead of a thioacrylamide group.
N-BENZO(1,3)DIOXOL-5-YL-THIOACETAMIDE: This compound features a thioacetamide group instead of a thioacrylamide group.
2-BENZO(1,3)DIOXOL-5-YL-THIAZOLIDINE-4-CARBOXYLIC ACID: This compound includes a thiazolidine ring and a carboxylic acid group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-5-8(11(13)16)3-7-1-2-9-10(4-7)15-6-14-9/h1-4H,6H2,(H2,13,16)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTVPWVESMJUOP-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
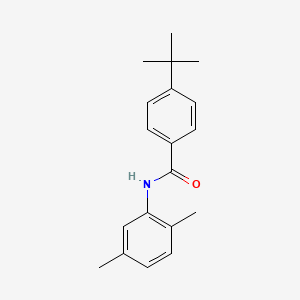
![N-{(3S*,4R*)-4-isopropyl-1-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5527375.png)
![N~5~-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-5-NITROPHENYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5527384.png)
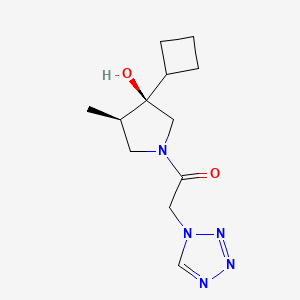
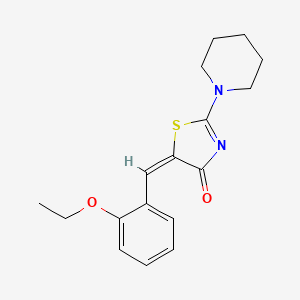
![3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)

![1'-ethyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5527410.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5527419.png)
![3-BUTYL-5-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5527424.png)
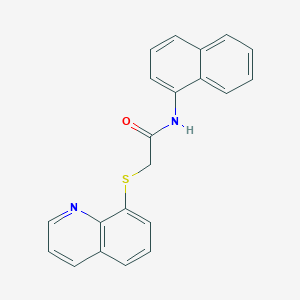
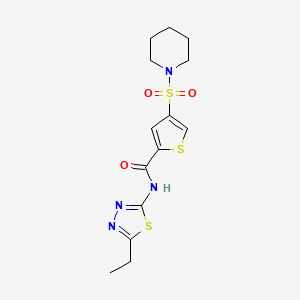
![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)
![5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)
